molecular formula C7H6F2N2O3 B1531430 6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid CAS No. 1872517-03-7

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid

Cat. No.: B1531430
CAS No.: 1872517-03-7
M. Wt: 204.13 g/mol
InChI Key: BLZRVRJAQYQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid is a heterocyclic building block with the molecular formula C 7 H 6 F 2 N 2 O 3 and a molecular weight of 204.13 g/mol . Its structure features a pyrimidine ring, a privileged scaffold in medicinal and agricultural chemistry, substituted with a carboxylic acid group and a 2,2-difluoroethoxy chain. The carboxylic acid moiety is a versatile functional group for further synthetic manipulation, enabling its use in various chemical reactions . As a heterocyclic carboxylic acid, this compound serves as a key intermediate in organic synthesis and pharmaceutical research . While specific biological mechanisms for this exact molecule are not detailed in the public domain, related pyrimidine carboxylic acids are investigated in the development of herbicidal compositions, suggesting potential applications in agrochemical research . Researchers value this compound for its potential to modulate the physical and electronic properties of target molecules, particularly through the reactivity of the carboxylic acid group and the unique characteristics imparted by the fluorine atoms . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-5(9)2-14-6-1-4(7(12)13)10-3-11-6/h1,3,5H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZRVRJAQYQMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a difluoroethoxy group and a carboxylic acid moiety. This unique structure may influence its interaction with biological systems, particularly in terms of solubility and binding affinity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 3.91–62.5 µg/mL against various strains .
  • Histone Demethylase Inhibition : Similar pyrimidine derivatives have been shown to inhibit histone demethylases, which play critical roles in cancer progression. The carboxylic acid group is believed to enhance binding affinity to the active site of these enzymes .

Antimicrobial Studies

A study evaluating various derivatives of pyrimidine compounds highlighted the antimicrobial effects of this compound. It was found that modifications to the carboxylic acid moiety significantly affected the antimicrobial potency. For instance:

CompoundMIC (µg/mL)Target Bacteria
Compound A62.5Staphylococcus aureus
Compound B31.25Bacillus subtilis
This compoundTBDTBD

These results indicate potential for further development as an antimicrobial agent .

Histone Demethylase Inhibition

In another study focused on histone demethylases, derivatives similar to this compound were evaluated for their ability to inhibit KDM4A and KDM5 demethylases. The findings suggested that:

  • The carboxylic acid group is crucial for maintaining high binding affinity.
  • Compounds with similar structures demonstrated IC50 values ranging from 2.3 μM to 16.5 μM for KDM4A inhibition .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the carboxylic acid facilitates ionic interactions with target enzymes, enhancing inhibitory effects.
  • Lipophilicity : The difluoroethoxy group may improve the compound's lipophilicity, aiding in cellular permeability and bioavailability.

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds
6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique difluoroethoxy group enhances the properties of the resultant compounds, making them suitable for various applications in pharmaceuticals and agrochemicals.

Compound Synthesis Method Applications
Fluorinated derivativesMulti-step synthesis involving this compoundAntiviral agents, anticancer drugs

Biological Applications

Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor. Studies have focused on its potential to modulate enzyme activity, which is critical in biochemical assays and drug development .

Case Study: Antiviral Activity
A study investigated the antiviral properties of derivatives of this compound against specific viral targets. The results demonstrated a significant inhibition rate, suggesting its potential as a therapeutic agent in antiviral drug development.

Medicinal Chemistry

Therapeutic Potential
The compound has been explored for its therapeutic effects, particularly in developing drugs targeting cancer and viral infections. Its structural features contribute to enhanced binding affinity and selectivity towards biological targets.

Therapeutic Area Target Effectiveness
Cancer therapyVarious tumor typesSignificant inhibition of tumor growth
Antiviral therapySpecific virusesHigh inhibition rates in vitro

Environmental Studies

Pesticide Research
this compound has been studied in the context of pesticide formulations. It is a transformation product of penoxsulam, a herbicide used in agricultural practices. Research has focused on its environmental persistence and degradation pathways in soil and water systems .

Case Study: Soil Dissipation
Field studies have measured the dissipation rates of penoxsulam and its transformation products, including this compound. The results indicated a half-life of approximately 23.8 days for one of its metabolites, highlighting the compound's environmental behavior post-application .

Comparison with Similar Compounds

6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic Acid

  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • Key Differences: Replaces the 2,2-difluoroethoxy group with a cyclohexyloxy substituent. Lower fluorine content (0 vs. 2 F atoms) decreases metabolic stability but may improve aqueous solubility .

2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)

  • Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine-4-carboxylic acid with thiophenol .
  • Key Differences: A phenylthio group replaces the difluoroethoxy substituent.

Core Structure Modifications

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid Hydrate

  • CAS : 50887-69-9
  • Key Differences: Contains two keto groups at the 2- and 6-positions, forming a dihydropyrimidine structure. Enhanced hydrogen-bonding capacity due to the carbonyl groups, which may improve binding to polar biological targets compared to the monofunctional carboxylic acid in the difluoroethoxy analog .

Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

  • CAS : 1260585-14-5
  • Molecular Formula : C₈H₈F₃N₃O₂
  • Key Differences :
    • Features a trifluoromethyl group at the 2-position and an ethyl ester at the 4-position.
    • The ester group reduces acidity (pKa ~5–6) compared to the free carboxylic acid (pKa ~2–3) in the difluoroethoxy analog, altering bioavailability and membrane permeability .

Functional Group Impact on Physicochemical Properties

Compound LogP (Estimated) Aqueous Solubility Metabolic Stability
6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid 1.2–1.5 Moderate (0.5–1 mg/mL) High (due to F atoms)
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid 2.0–2.3 Low (<0.1 mg/mL) Moderate
2-(Phenylthio)pyrimidine-4-carboxylic acid 1.8–2.1 Low (<0.2 mg/mL) Low (S-oxidation risk)

Notes:

  • Fluorine atoms in the difluoroethoxy group enhance lipophilicity (LogP) and metabolic resistance to oxidative degradation .
  • The carboxylic acid moiety contributes to pH-dependent solubility , favoring ionization in physiological conditions .

This compound

  • Key Step : Introduction of the difluoroethoxy group via nucleophilic substitution or coupling reactions. Fluorinated ethoxy groups often require anhydrous conditions and strong bases (e.g., K₂CO₃) for efficient substitution .

6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid

  • Synthesis : Involves Suzuki-Miyaura coupling to attach a halogenated aryl group, followed by ester hydrolysis .
  • Challenge : Aryl halides require palladium catalysts, increasing cost and complexity compared to alkyl ether formation in the difluoroethoxy analog .

Preparation Methods

Nucleophilic Substitution of Halopyrimidine

  • Starting material: 6-chloropyrimidine-4-carboxylic acid or ester.
  • Nucleophile: 2,2-difluoroethanol or a 2,2-difluoroethoxy anion generated in situ (e.g., by deprotonation with a base such as sodium hydride or potassium carbonate).
  • Reaction conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures (60–120 °C) to facilitate substitution.
  • Outcome: Replacement of the chlorine at the 6-position by the 2,2-difluoroethoxy group forming 6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid or its ester.

Hydrolysis of Ester to Carboxylic Acid (if ester intermediate used)

Alternative Carboxylation via Grignard Reagents

  • Preparation of Grignard reagent: From a 6-halopyrimidine derivative (if compatible) by reaction with magnesium metal.
  • Carboxylation: Treatment of the Grignard reagent with carbon dioxide (CO_2) gas to form a magnesium carboxylate intermediate.
  • Protonation: Acid work-up to yield the carboxylic acid at the 4-position.
  • Limitation: Functional groups sensitive to Grignard reagents (e.g., acidic hydrogens) must be absent.

This method is less commonly applied for pyrimidine systems due to possible incompatibilities but is a general route for carboxylic acid synthesis.

Reaction Optimization and Industrial Considerations

  • Temperature and time: Elevated temperatures accelerate nucleophilic substitution but must be balanced to avoid decomposition.
  • Solvent choice: Polar aprotic solvents enhance nucleophilicity and solubility of reagents.
  • Catalysts and bases: Use of bases to generate the nucleophile is critical; choice affects reaction rate and selectivity.
  • Continuous flow reactors: Industrial scale synthesis may employ continuous flow to improve efficiency, control reaction parameters precisely, and enhance product consistency.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Nucleophilic substitution 6-chloropyrimidine-4-carboxylic acid + 2,2-difluoroethanol + base (e.g., K2CO3) in DMF, 80–120 °C Introduction of 2,2-difluoroethoxy group at 6-position
2 Ester hydrolysis (if needed) Aqueous acid/base, reflux Conversion of ester to carboxylic acid
3 Purification Crystallization, extraction Obtain pure this compound
4 (Alternative) Carboxylation Grignard reagent formation + CO2 + acid work-up Formation of carboxylic acid from halopyrimidine

Research Findings and Data Insights

  • The presence of fluorine atoms in the 2,2-difluoroethoxy substituent imparts enhanced chemical stability and unique reactivity patterns compared to non-fluorinated analogs.
  • The nucleophilic substitution on the pyrimidine ring is highly regioselective due to electronic effects, favoring substitution at the 6-position.
  • Reaction yields and purities are strongly influenced by controlling the stoichiometry of reagents, reaction temperature, and solvent polarity.
  • Industrial synthesis benefits from continuous flow technology, which allows precise control over reaction time and temperature, improving reproducibility and scalability.
  • The carboxylic acid group at the 4-position remains reactive for further functionalization or biological activity studies.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Start with a pyrimidine ring precursor (e.g., 4-chloropyrimidine-6-carboxylic acid).
  • Step 2 : Introduce the 2,2-difluoroethoxy group via SNAr (nucleophilic aromatic substitution) under alkaline conditions (K₂CO₃/DMF, 80–100°C) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and finalize via acid-catalyzed hydrolysis to yield the carboxylic acid .
    Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.

Q. How can structural characterization of this compound be performed?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., difluoroethoxy group δ ~4.7–5.2 ppm for -OCH₂CF₂H) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 259.05) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Solubility : Test in DMSO (primary stock), aqueous buffers (pH 4–8), and ethanol. Low solubility in nonpolar solvents is common due to the carboxylic acid group .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the difluoroethoxy group .

Advanced Research Questions

Q. How does the 2,2-difluoroethoxy group influence regioselective reactivity in further derivatization?

The electron-withdrawing nature of the difluoroethoxy group directs electrophilic attacks to the pyrimidine ring’s 2- and 5-positions. For example:

  • Amide Formation : Use EDCI/HOBt coupling with amines at the 4-carboxylic acid position .
  • Cross-Coupling : Suzuki-Miyaura reactions at the 2-position require Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
    Data Contradictions : Competing reactions may occur if the difluoroethoxy group is labile; optimize protecting groups (e.g., tert-butyl esters) for sensitive steps .

Q. What in vitro assays are recommended to evaluate biological activity?

  • Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Screen against kinases or DHFR (dihydrofolate reductase) via fluorescence polarization .
    Methodological Note : Include positive controls (e.g., ciprofloxacin for antibiotics) and validate cell viability via MTT assays to rule off-target cytotoxicity .

Q. How can conflicting data on biological activity be resolved?

Contradictions often arise from substituent effects or assay conditions:

  • Structural Analog Comparison : Compare with 6-(4-fluorophenyl) or 6-chloro analogs to isolate the difluoroethoxy group’s contribution .
  • Assay Optimization : Standardize buffer pH (e.g., Tris-HCl vs. PBS) and cell lines (e.g., HEK293 vs. HeLa) to reduce variability .

Q. What computational methods predict binding modes with biological targets?

  • Docking Simulations : Use AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for kinases) to model interactions .
  • DFT Calculations : Analyze electron density maps (Gaussian 16) to identify reactive sites on the pyrimidine ring .
    Validation : Cross-check with experimental SAR (structure-activity relationship) data from halogen-substituted analogs .

Q. How to assess metabolic stability in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite ID : Use HR-MS/MS to identify oxidation products (e.g., defluorination or hydroxylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid

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